2-(2,5-dimethylbenzenesulfonamido)-N-(4-fluorophenyl)acetamide
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Description
2-(2,5-dimethylbenzenesulfonamido)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H17FN2O3S and its molecular weight is 336.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives have been synthesized and evaluated for their antitumor properties. For instance, compounds synthesized from sulfonamides, containing 5-fluorouracil and nitrogen mustard, showed promising antitumor activity with low toxicity in mice models. These compounds demonstrated significant therapeutic indexes, highlighting their potential as antitumor agents (Huang, Lin, & Huang, 2002).
Antimicrobial Activity
Research on sulfonamide derivatives has also included their antimicrobial potential. Novel sulfonamide compounds have been synthesized and tested for antibacterial and antifungal activities. Some of these compounds exhibited notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, showing promise as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Probes and Material Science
Sulfonamide derivatives have been explored as components in the synthesis of novel materials and as chemical probes. For example, fluorescent probes based on sulfonamide groups have been developed for the selective detection of biological molecules, such as glutathione, in cell cultures and live tissues, demonstrating the versatility of sulfonamides in scientific research (Yin et al., 2014).
Detection and Analysis
The synthesis and characterization of sulfonamide derivatives have also facilitated the development of methods for the detection and analysis of various substances, including potential pesticides. This indicates the role of sulfonamide compounds in enhancing analytical techniques and environmental monitoring (Olszewska, Tarasiuk, & Pikus, 2011).
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-3-4-12(2)15(9-11)23(21,22)18-10-16(20)19-14-7-5-13(17)6-8-14/h3-9,18H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCIIXKUITEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.